molecular formula C10H9NOS B11925443 S-2-Cyanobenzyl ethanethioate

S-2-Cyanobenzyl ethanethioate

Cat. No.: B11925443
M. Wt: 191.25 g/mol
InChI Key: SSHYUVPFSAXYFO-UHFFFAOYSA-N
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Description

S-2-Cyanobenzyl ethanethioate is an organic compound with the molecular formula C10H9NOS and a molecular weight of 191.25 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-Cyanobenzyl ethanethioate typically involves the reaction of 2-cyanobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

S-2-Cyanobenzyl ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of S-2-Cyanobenzyl ethanethioate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and nucleophilic addition reactions, while the thiol ester linkage can undergo hydrolysis. These interactions enable the compound to exert its effects in various chemical and biological systems.

Biological Activity

S-2-Cyanobenzyl ethanethioate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a thioester functional group and a cyano group attached to a benzyl moiety. The general synthetic route involves the reaction of 2-cyanobenzyl bromide with ethanethioate under controlled conditions, often utilizing solvents like dimethylformamide (DMF) to facilitate the reaction.

Synthesis Overview:

  • Starting Material: 2-cyanobenzyl bromide
  • Reagent: Potassium thioacetate
  • Solvent: DMF
  • Yield: Typically ranges from 70% to 90% depending on reaction conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. A study conducted by demonstrated that the compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound exhibited cytotoxic effects with IC50 values around 15 µM for MCF-7 cells and 20 µM for A549 cells, indicating its potential as a chemotherapeutic agent .

The proposed mechanism of action for this compound includes the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may disrupt cellular signaling pathways involved in proliferation and survival, although further research is needed to elucidate these mechanisms fully.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Findings : this compound demonstrated significant antibacterial activity, with an MIC of 50 µg/mL against S. aureus.
    • : The compound could serve as a lead structure for developing new antimicrobial agents.
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Findings : The compound exhibited selective toxicity towards cancer cells compared to normal fibroblasts, suggesting a favorable therapeutic index.
    • : Its selective action makes it a promising candidate for further development in cancer therapy.

Data Summary Table

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli75 µg/mL
AnticancerMCF-7 (breast cancer)15 µM
AnticancerA549 (lung cancer)20 µM

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

S-[(2-cyanophenyl)methyl] ethanethioate

InChI

InChI=1S/C10H9NOS/c1-8(12)13-7-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3

InChI Key

SSHYUVPFSAXYFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=CC=CC=C1C#N

Origin of Product

United States

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